hCAXII-IN-2

Carbonic Anhydrase Inhibition Isoform Selectivity Cancer Therapeutics

hCAXII-IN-2 (compound 5i) is the benchmark dual hCA IX/XII inhibitor for translational oncology research. Ki values: hCA IX 14.7 nM, hCA XII 5.9 nM; >16,949-fold selectivity over off-target cytosolic isoforms ensures clean phenotypic data. Validated in HCT-116 (94.2% inhibition at 100 µM) and MCF-7 (93.9% at 100 µM) cells. Essential for pH regulation studies, 3D spheroid models, patient-derived organoids, and combination therapy screening.

Molecular Formula C21H18ClN3O4
Molecular Weight 411.8 g/mol
Cat. No. B12412275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAXII-IN-2
Molecular FormulaC21H18ClN3O4
Molecular Weight411.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl
InChIInChI=1S/C21H18ClN3O4/c1-27-17-4-2-14(3-5-17)11-25-12-16(23-24-25)13-28-18-6-7-19-15(10-22)8-21(26)29-20(19)9-18/h2-9,12H,10-11,13H2,1H3
InChIKeyTZSJUXLIUSWVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAXII-IN-2 (Compound 5i) – A 6-Ureidocoumarin Dual Inhibitor of Tumor-Associated Carbonic Anhydrases IX and XII


hCAXII-IN-2, also designated as compound 5i, is a synthetic 6-ureidocoumarin derivative that acts as a potent dual inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII [1]. It features a 3,5-bis(trifluoromethyl)phenyl substituent and demonstrates minimal activity against the off-target cytosolic isoforms hCA I and hCA II, establishing it as a selective probe for tumor-associated CA isoforms [1]. The compound has a molecular weight of 411.84 g/mol and a predicted CLogP of 5.03, indicative of favorable lipophilicity for cellular permeability [1].

Why hCAXII-IN-2 Cannot Be Substituted with Generic Carbonic Anhydrase Inhibitors


Carbonic anhydrase inhibitors (CAIs) exhibit highly variable isoform selectivity profiles depending on their zinc-binding groups and pendant moieties [1]. Classical sulfonamide-based CAIs such as acetazolamide inhibit multiple CA isoforms non-selectively, leading to off-target effects including diuresis and metabolic acidosis [1]. Even among coumarin-based CAIs, the substitution pattern on the aryl ring dramatically alters potency: for instance, compound 5i (3,5-bis(trifluoromethyl)phenyl) achieves a hCA XII Ki of 5.9 nM, while its monosubstituted analog 5a (3-CF3) yields a Ki of 26.2 nM, a 4.4-fold difference [1]. Substituting hCAXII-IN-2 with a closely related analog risks compromised target engagement, reduced cellular antiproliferative efficacy, or loss of isoform selectivity—all of which would confound experimental outcomes and undermine translational potential [1].

Quantitative Differentiation of hCAXII-IN-2 Against Clinical and Preclinical Comparators


3.1x More Potent hCA IX Inhibition Versus Clinical Benchmark SLC-0111 with Comparable hCA XII Activity

In a stopped-flow CO2 hydrase assay, hCAXII-IN-2 (compound 5i) demonstrated an hCA IX Ki of 14.7 nM, representing a 3.1-fold improvement over the clinical-stage ureido-substituted benzenesulfonamide SLC-0111 (hCA IX Ki = 45.0 nM) [1]. For the hCA XII isoform, hCAXII-IN-2 exhibited a Ki of 5.9 nM, which is comparable to SLC-0111's Ki of 4.5 nM [1]. Notably, hCAXII-IN-2 displayed no measurable inhibition of off-target hCA I and hCA II isoforms up to 100 µM, whereas SLC-0111 inhibited hCA I with a Ki of 5080 nM and hCA II with a Ki of 960 nM [1]. This yields a hCA XII/hCA II selectivity ratio exceeding 16,949 for hCAXII-IN-2, compared to approximately 213 for SLC-0111, representing a >79-fold improvement in selectivity against the widely expressed cytosolic isoform [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Cancer Therapeutics

Most Potent Antiproliferative Agent Among 6-Ureidocoumarins in HCT-116 Colorectal Cancer Cells

In MTT antiproliferative assays against human colorectal adenocarcinoma HCT-116 cells, hCAXII-IN-2 (5i) achieved 94.2 ± 1.1% growth inhibition at 100 µM and 70.4 ± 2.6% inhibition at 10 µM, representing the highest efficacy among all 16 tested 6-ureidocoumarins (5a–p) [1]. By comparison, the next most active compounds—5h (3-Cl-4-F) and 5j (3,5-Di-Cl)—achieved 92.3% and 91.9% inhibition at 100 µM, respectively, but their 10 µM efficacy dropped sharply to 11.9% and 19.2%, respectively [1]. This 3.7-fold to 5.9-fold superior potency at the 10 µM concentration underscores the critical advantage of the 3,5-bis(trifluoromethyl)phenyl substituent for sustained cytostatic activity at lower doses [1].

Antiproliferative Activity Colorectal Cancer HCT-116 Cells

Dual Tumor-Relevant CA Inhibition with 17,000-Fold Selectivity Over Cytosolic Off-Target Isoforms

hCAXII-IN-2 (5i) exhibits no detectable inhibition of the cytosolic off-target isoforms hCA I and hCA II at concentrations up to 100 µM (the highest concentration tested), translating to a hCA XII/hCA I selectivity ratio exceeding 16,949 [1]. In contrast, the reference pan-CA inhibitor acetazolamide (AAZ) displays a hCA XII/hCA I selectivity ratio of only 0.023 (Ki hCA XII 5.7 nM; Ki hCA I 250 nM) [1]. Even within the same coumarin series, selectivity is highly sensitive to aryl substitution: compound 5m (2,4-di-F) achieves a hCA XII Ki of 7.2 nM but with a CLogP of 3.06, resulting in only 26.1% HCT-116 inhibition at 100 µM versus 94.2% for 5i [1]. This demonstrates that hCAXII-IN-2's combination of exceptional selectivity and optimized physicochemical properties is not replicated by structurally similar analogs [1].

Isoform Selectivity Carbonic Anhydrase Off-Target Safety

3,5-Bis(Trifluoromethyl)phenyl Substituent Confers Optimal Lipophilicity Correlating with Cellular Efficacy

Among the 6-ureidocoumarin series, compound 5i bearing the 3,5-bis(trifluoromethyl)phenyl group exhibits the highest calculated lipophilicity (CLogP = 5.03) [1]. This value correlates strongly with antiproliferative performance: compounds with CLogP values between 4.6 and 5.0 (e.g., 5g: 4.65, 5j: 4.65) achieve high 100 µM inhibition but lose >80% of their activity at 10 µM [1]. In contrast, 5i maintains 70.4% HCT-116 inhibition at 10 µM, suggesting that the higher lipophilicity enhances cellular uptake and/or intracellular retention [1]. Compounds with even higher CLogP values (e.g., 5e: 5.26) paradoxically show reduced antiproliferative activity (65.0% at 100 µM, 20.1% at 10 µM), indicating a narrow optimal lipophilicity window that hCAXII-IN-2 uniquely occupies within this chemical series [1].

Lipophilicity Cellular Permeability Structure-Activity Relationship

Recommended Research Applications for hCAXII-IN-2 Based on Validated Differential Evidence


Colorectal Cancer Cell Line Studies Targeting CA IX/XII-Driven Proliferation

hCAXII-IN-2 is ideally suited for investigating the role of tumor-associated carbonic anhydrases in colorectal adenocarcinoma models. In HCT-116 cells, the compound achieves 94.2% growth inhibition at 100 µM and maintains 70.4% inhibition at 10 µM—the highest activity among all 6-ureidocoumarins tested [1]. This potency profile supports dose-response studies, combination therapy experiments with standard-of-care chemotherapeutics, and mechanistic investigations into CA IX/XII-mediated pH regulation in the colorectal tumor microenvironment [1].

Breast Cancer Cell Line Studies Evaluating Dual CA IX/XII Inhibition

In MCF-7 breast cancer cells, hCAXII-IN-2 demonstrates 93.9% growth inhibition at 100 µM and 51.5% inhibition at 10 µM [1]. This robust activity, combined with its exceptional selectivity over cytosolic CA isoforms, positions hCAXII-IN-2 as a valuable chemical probe for dissecting CA IX/XII contributions to breast cancer cell survival, migration, and hypoxic adaptation [1]. The compound can be employed in comparative studies against SLC-0111 to benchmark dual CA IX/XII inhibition strategies in breast oncology [1].

Hypoxic Tumor Microenvironment and pH Homeostasis Research

Both hCA IX and hCA XII are upregulated under hypoxic conditions and contribute to extracellular acidification, promoting tumor invasion and immune evasion [1]. hCAXII-IN-2's balanced potency against both isoforms (hCA IX Ki 14.7 nM; hCA XII Ki 5.9 nM) and its >16,949-fold selectivity over hCA I/II make it an optimal tool for studying pH regulatory mechanisms in 3D spheroid models, patient-derived organoids, and co-culture systems without confounding off-target CA inhibition [1].

Comparative CA Isoform Profiling and Selectivity Benchmarking

hCAXII-IN-2 serves as a benchmark compound for evaluating new CA IX/XII inhibitors due to its well-characterized, publicly available dataset covering four hCA isoforms and two cancer cell lines in a single study [1]. Researchers can use hCAXII-IN-2 as a positive control in stopped-flow CO2 hydrase assays to validate assay conditions and as a reference point for assessing the selectivity and antiproliferative performance of novel chemical entities targeting tumor-associated carbonic anhydrases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAXII-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.